2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid

Description

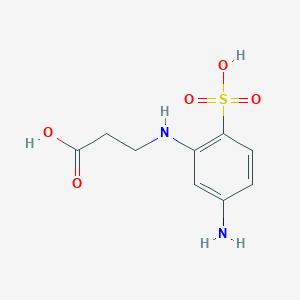

2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid (CAS 334757-72-1) is a benzenesulfonic acid derivative featuring three distinct functional groups:

- Sulfonic acid group (–SO₃H): Enhances water solubility and acidity.

- Beta-carboxyethylamino group (–NH–CH₂–CH₂–COOH) at position 2: Introduces a carboxylic acid moiety, further increasing hydrophilicity and enabling zwitterionic behavior.

This compound is commercially available for research applications (e.g., Santa Cruz Biotechnology catalog #sc-335095, 10 g for $373.00) .

Properties

IUPAC Name |

3-(5-amino-2-sulfoanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c10-6-1-2-8(17(14,15)16)7(5-6)11-4-3-9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13)(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVKVGAKZMEMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NCCC(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid typically involves the reaction of 4-aminobenzenesulfonic acid with beta-alanine under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as crystallization and filtration to purify the final product. The industrial production aims to achieve high efficiency and cost-effectiveness while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzene compounds .

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Chemistry | Reagent in organic synthesis and analytical chemistry. |

| Biology | Biochemical assays and markers in biological studies. |

| Medicine | Investigated for therapeutic properties and drug formulation components. |

| Industry | Production of dyes, pigments, and other industrial chemicals. |

Chemistry

In the realm of chemistry, 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid serves as a reagent in various organic synthesis processes. It is particularly useful for:

- Organic Synthesis : The compound can be utilized to synthesize other complex molecules by acting as a building block due to its functional groups.

- Analytical Chemistry : It is employed in spectroscopic methods to analyze the presence of specific compounds in mixtures.

Biology

The compound has shown promise in biological applications:

- Biochemical Assays : It can be used as a marker in assays that measure enzyme activity or protein interactions.

- Proteomics Research : Its role as a reagent in proteomics allows for the study of protein structures and functions, aiding in the understanding of various biological processes.

Medicine

Research into the medicinal applications of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid includes:

- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory or antimicrobial effects, making it a candidate for further pharmacological research.

- Drug Formulation : The compound’s solubility and stability make it suitable for incorporation into drug formulations aimed at improving bioavailability .

Industry

In industrial settings, this compound is utilized for:

- Dyes and Pigments Production : Its sulfonic acid group enhances solubility in water, making it ideal for dyeing processes.

- Chemical Manufacturing : It serves as an intermediate in the production of various chemicals used across different industries .

Case Study 1: Use in Proteomics

A study published in MDPI highlighted the use of beta-amino acid-substituted benzenesulfonamides, including derivatives of 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid, to assess binding affinities to carbonic anhydrases (CAs). The findings demonstrated significant variation in binding affinities based on structural modifications, indicating potential therapeutic applications targeting CA-related diseases .

Case Study 2: Analytical Applications

Research conducted on the use of this compound as a reagent for analytical techniques revealed its effectiveness in enhancing detection limits for certain analytes through spectrophotometric methods. This application underscores its utility in environmental monitoring and quality control processes .

Mechanism of Action

The mechanism of action of 2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid and amino groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in different applications .

Comparison with Similar Compounds

Key Structural and Commercial Differences

The following table summarizes critical distinctions between 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid and related sulfonic acid/sulfonamide derivatives:

Functional Group Analysis

- Sulfonic Acid vs. Sulfonamide/Sulfonyl Groups: The target compound’s –SO₃H group confers strong acidity (pKa ~1–2), whereas sulfonamides (e.g., –SO₂NH₂ in sc-348211) exhibit moderate acidity (pKa ~10) and hydrogen-bonding capacity . Methylsulfonyl (–SO₂CH₃) in 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid enhances electrophilicity but reduces solubility compared to –SO₃H .

- In contrast, 5-Benzylsulfamoyl-2-hydroxy-benzoic acid lacks an amino group but includes a phenolic –OH (pKa ~10), altering its solubility profile . The benzoylamino group (–NHCOC₆H₅) in 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid introduces aromatic bulk, likely reducing solubility compared to the target compound’s smaller carboxyethylamino group .

Hypothetical Physicochemical Properties

- Solubility : The target compound’s –SO₃H and –COOH groups predict high water solubility (>100 mg/mL), whereas analogs with benzyl or benzoyl groups (e.g., sc-350765, sc-348211) are less soluble due to hydrophobic aromatic moieties .

- Reactivity: The amino group in the target compound may participate in diazotization or acylation reactions, while methylsulfonyl or benzylsulfamoyl groups in analogs favor nucleophilic substitution or hydrolysis .

Research Implications and Limitations

- Structural Advantages : The target compound’s zwitterionic design could make it suitable for pH-sensitive applications (e.g., drug delivery), whereas analogs like sc-350765 may excel in lipophilic environments.

- Data Gaps : Molecular formulas, spectral data, and experimental properties (e.g., logP, melting point) for the target compound are absent in the provided evidence, limiting direct comparative analysis.

Biological Activity

2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid, also known as N-(5-Amino-2-sulfophenyl)-beta-alanine, is a chemical compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol. This compound is notable for its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. It is primarily used in proteomics research and has garnered attention for its potential applications in various fields including biochemistry and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O5S |

| Molecular Weight | 260.27 g/mol |

| CAS Number | 334757-72-1 |

| Solubility | Soluble in water |

| pH | Neutral |

The specific biological targets and mechanisms of action for 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid are not fully elucidated. However, its structure suggests potential interactions with various biological molecules, particularly in proteomics where it may serve as a marker or reagent in biochemical assays. The compound's sulfonic acid group may enhance its solubility and reactivity in biological systems, facilitating its use in various assays.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized in the literature. Its molecular weight and solubility indicate that it may be absorbed well when administered in appropriate formulations, although specific studies detailing absorption, distribution, metabolism, and excretion (ADME) are lacking.

Case Studies and Research Findings

- Proteomics Applications : In proteomics, 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid has been utilized as a labeling agent due to its ability to form stable conjugates with proteins. This property is crucial for the identification and quantification of proteins in complex mixtures.

- Potential Therapeutic Properties : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in metabolic pathways. While direct studies on this compound are sparse, it may have similar properties worth exploring for therapeutic applications.

- Comparative Studies : Research comparing 2-beta-Carboxyethylamino-4-aminobenzenesulfonic acid with other sulfonic acid derivatives indicates that it may possess enhanced stability and solubility, making it a preferable choice for specific biochemical applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-2-(carboxyethyl)aminobenzenesulfonic acid | Similar sulfonic acid group | Known to inhibit certain enzymes |

| N-(5-Amino-2-sulfophenyl)-beta-alanine | Contains beta-alanine moiety | Used in proteomics research |

Q & A

Q. What validation criteria should be applied to confirm the reproducibility of synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.